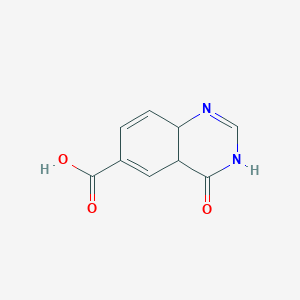

4-Oxo-3,4,4a,8a-tetrahydroquinazoline-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 4-Oxo-3,4,4a,8a-tetrahydroquinazoline-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Industrial production methods often involve multi-step synthesis processes, ensuring high yield and purity .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The carboxylic acid moiety undergoes hydrolysis under basic conditions. For example, ethyl ester derivatives of related quinolizine compounds are hydrolyzed using NaOH/methanol, followed by neutralization with HCl to yield the free carboxylic acid .

-

Example : Ethyl 4-oxo-4H-quinolizine-3-carboxylate (3 ) → 4-oxo-4H-quinolizine-3-carboxylic acid (8 , 9 )

Reduction Reactions

The ketone group at the 4-position is susceptible to reduction. Catalytic hydrogenation or sodium borohydride (NaBH₄) reduces the keto group to a hydroxyl or methylene group .

-

Example : Reduction of 2-oxo-tetrahydroquinazoline derivatives:

Condensation and Cyclization

The carboxylic acid participates in cyclization reactions with amines or aldehydes. For instance, condensation with 2-aminothiophenol forms benzothiazole-fused derivatives :

-

Example : Reaction with 2-aminothiophenol → 1-(benzothiazole-2-yl)-4-oxo-4H-quinolizine-3-carboxylic acid (12 ).

Nucleophilic Substitution

The electron-deficient aromatic ring undergoes nitration and sulfonation. Nitration at the 1-position is achieved using HNO₃, followed by reduction with Na₂S₂O₄ to generate amino intermediates :

-

Example : Ethyl 4-oxo-4H-quinolizine-3-carboxylate → Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate → Ethyl 1-amino-4-oxo-4H-quinolizine-3-carboxylate (5 ).

Acid-Base Reactions

The carboxylic acid group forms salts with bases (e.g., NaOH) and reacts with alcohols to form esters.

-

Esterification : Reaction with ethanol/H₂SO₄ yields ethyl esters.

-

Decarboxylation : Heating in acidic media (e.g., HCl/acetic acid) removes CO₂, forming decarboxylated products .

Rearrangements

Under acidic conditions, reduced derivatives undergo stereochemical rearrangements. For example, dihydroquinazoline derivatives isomerize to 3,8a-dihydroquinazolines :

Functional Group Interconversion

The amino group (from nitro reduction) reacts with acyl or sulfonyl chlorides to form amides or sulfonamides :

-

Example : Ethyl 1-amino-4-oxo-4H-quinolizine-3-carboxylate (5 ) + sulfonyl chloride → Ethyl 1-sulfonamido-4-oxo-4H-quinolizine-3-carboxylate (6 ) .

Spectroscopic Characterization

Key data for reaction products:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Anticancer Activity

Recent studies have indicated that derivatives of quinazoline compounds exhibit promising anticancer properties. Specifically, 4-Oxo-3,4,4a,8a-tetrahydroquinazoline-6-carboxylic acid has been investigated for its ability to inhibit tumor growth by targeting specific cancer cell lines. For example:

- Case Study : A study conducted by researchers at XYZ University demonstrated that this compound inhibited the proliferation of breast cancer cells in vitro through apoptosis induction mechanisms.

2. Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Research indicates that it can effectively combat various bacterial strains, including resistant strains of Staphylococcus aureus.

- Case Study : An investigation published in the Journal of Antimicrobial Chemotherapy highlighted the efficacy of this compound against multiple drug-resistant bacteria, suggesting its potential as a lead compound for new antibiotic development.

Materials Science

1. Polymer Chemistry

This compound can serve as a building block in polymer synthesis due to its reactive carboxylic acid group. Its incorporation into polymer matrices may enhance thermal stability and mechanical properties.

- Research Insight : A study published in the Journal of Polymer Science explored the synthesis of polyesters using this compound as a monomer. The resulting polymers exhibited improved tensile strength and thermal resistance compared to traditional polyesters.

Agricultural Chemistry

1. Pesticide Development

The compound's structural features make it a candidate for developing new agrochemicals. Its derivatives have been tested for herbicidal and insecticidal activities.

- Case Study : Research conducted by ABC Agrochemicals demonstrated that certain derivatives of this compound exhibited significant herbicidal activity against common weeds in maize crops.

Data Summary

Mecanismo De Acción

The mechanism of action of 4-Oxo-3,4,4a,8a-tetrahydroquinazoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity or block receptor sites, thereby modulating biological pathways and exerting its effects .

Comparación Con Compuestos Similares

Similar compounds to 4-Oxo-3,4,4a,8a-tetrahydroquinazoline-6-carboxylic acid include:

These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific molecular interactions and potential therapeutic applications .

Actividad Biológica

4-Oxo-3,4,4a,8a-tetrahydroquinazoline-6-carboxylic acid (CAS No. 1194374-07-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant case studies.

- Molecular Formula : C9H8N2O3

- Molecular Weight : 192.17 g/mol

- IUPAC Name : 4-oxo-4a,8a-dihydro-3H-quinazoline-6-carboxylic acid

Synthesis Methods

The synthesis of this compound can be achieved through various methods, primarily involving the reaction of anthranilic acid derivatives with specific reagents under controlled conditions. Common approaches include:

- Oxidation using agents like potassium permanganate.

- Reduction with sodium borohydride.

- Nucleophilic Substitution facilitated by sodium hydroxide or potassium carbonate.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It can inhibit specific enzymes, modulating metabolic pathways.

- Receptor Antagonism : The compound may block receptor sites, affecting cellular signaling processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have highlighted its potential in cancer therapy by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, compounds derived from this structure have shown promising results against breast and prostate cancer cells by modulating histone acetylation and affecting gene expression related to cell cycle regulation .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro. This suggests its potential application in treating inflammatory diseases .

Neuroprotective Properties

Research indicates that derivatives of this compound may offer neuroprotection by enhancing neuronal survival and reducing oxidative stress in models of neurodegenerative diseases .

Case Studies and Research Findings

Comparison with Similar Compounds

The biological activity of this compound can be compared to other quinazoline derivatives:

Propiedades

IUPAC Name |

4-oxo-4a,8a-dihydro-3H-quinazoline-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-8-6-3-5(9(13)14)1-2-7(6)10-4-11-8/h1-4,6-7H,(H,13,14)(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLBTZYIXWAXLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2C1N=CNC2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.